molecular formula C7H8Cl2N2 B1358227 4,6-Dichloro-5-(propan-2-yl)pyrimidine CAS No. 89938-06-7

4,6-Dichloro-5-(propan-2-yl)pyrimidine

Cat. No.: B1358227
CAS No.: 89938-06-7
M. Wt: 191.05 g/mol
InChI Key: WGEQNVJAKYNYTM-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids like DNA and RNA. The compound this compound is characterized by the presence of two chlorine atoms at positions 4 and 6 and an isopropyl group at position 5 on the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(propan-2-yl)pyrimidine typically involves the chlorination of 5-(propan-2-yl)pyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the pyrimidine derivative is treated with POCl3, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dechlorinated pyrimidine derivatives.

Scientific Research Applications

4,6-Dichloro-5-(propan-2-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of antiviral, anticancer, and anti-inflammatory drugs.

    Biological Studies: The compound is used in studying enzyme interactions and as a ligand in receptor binding assays.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the isopropyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding assays, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(propan-2-yl)pyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 4,6-Dichloro-5-methylpyrimidine

Uniqueness

4,6-Dichloro-5-(propan-2-yl)pyrimidine is unique due to the specific positioning of the chlorine atoms and the isopropyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, making it valuable in the design of targeted therapeutic agents .

Properties

IUPAC Name

4,6-dichloro-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEQNVJAKYNYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622790
Record name 4,6-Dichloro-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89938-06-7
Record name 4,6-Dichloro-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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